![molecular formula C11H16O B146170 2-tert-Butyl-6-methylphenol CAS No. 2219-82-1](/img/structure/B146170.png)
2-tert-Butyl-6-methylphenol
Overview
Description
2-tert-Butyl-6-methylphenol is a chemical compound with the linear formula (CH3)3CC6H3(CH3)OH . It is a crystalline solid with a light straw color . It is soluble in methyl ethyl ketone, ethanol, benzene, and isooctane, but insoluble in water .
Synthesis Analysis
The synthesis of 2-tert-Butyl-6-methylphenol can be achieved through the reaction of 2-tert-butylphenol with methanol in an alkaline medium in the presence of zinc oxide . This reaction leads initially to the formation of a mixture of calixarenes and methylenebisphenols. At elevated temperatures, these compounds undergo splitting, leading to the formation of 6-tert-butyl-2,4-dimethylphenol .
Molecular Structure Analysis
The molecular structure of 2-tert-Butyl-6-methylphenol can be represented by the SMILES string Cc1cccc(c1O)C(C)(C)C
. The InChI representation is InChI=1S/C11H16O/c1-8-6-5-7-9(10(8)12)11(2,3)4/h5-7,12H,1-4H3
. The molecular weight of the compound is 164.24 g/mol .
Chemical Reactions Analysis
The reaction of 2-tert-butylphenol with methanol in an alkaline medium in the presence of zinc oxide leads to the formation of a mixture of calixarenes and methylenebisphenols . At elevated temperatures, these compounds undergo splitting, leading to the formation of 6-tert-butyl-2,4-dimethylphenol .
Physical And Chemical Properties Analysis
2-tert-Butyl-6-methylphenol is a crystalline solid with a light straw color . It has a refractive index of n20/D 1.519 (lit.) . The boiling point is 230 °C (lit.) , and the melting point is 24-27 °C (lit.) . The density of the compound is 0.967 g/mL at 25 °C (lit.) .
Scientific Research Applications
Soil Microbial Communities Influence
Research suggests that compounds like 2-tert-Butyl-6-methylphenol can affect soil microbial communities, which in turn influences plant metabolomes and growth .
Antioxidative Property Evaluation
Studies have been conducted to evaluate the antioxidative properties of this compound, particularly its activity in scavenging superoxide and other radicals .
Chemical Synthesis and Analysis
It is also used in chemical synthesis and analysis as a standard or reference compound due to its well-characterized properties .
Safety And Hazards
properties
IUPAC Name |
2-tert-butyl-6-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-6-5-7-9(10(8)12)11(2,3)4/h5-7,12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZXZGWHTRCFPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047468 | |
Record name | 2-tert-Butyl-6-methylphenol | |
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Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline solid; mp = 24-27 deg C; [Sigma-Aldrich MSDS] | |
Record name | 2-tert-Butyl-6-methylphenol | |
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Product Name |
2-tert-Butyl-6-methylphenol | |
CAS RN |
2219-82-1 | |
Record name | 2-tert-Butyl-6-methylphenol | |
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Record name | 2-tert-Butyl-6-methylphenol | |
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Record name | 2-tert-Butyl-6-methylphenol | |
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Record name | Phenol, 2-(1,1-dimethylethyl)-6-methyl- | |
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Record name | 2-tert-Butyl-6-methylphenol | |
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Record name | 6-tert-butyl-o-cresol | |
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Record name | 2-TERT-BUTYL-6-METHYLPHENOL | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2-tert-Butyl-6-methylphenol influence its interaction with the insect odorant receptor co-receptor (Orco) subunit?
A1: Research suggests that the specific placement of alkyl groups in 2-tert-Butyl-6-methylphenol contributes to its antagonist activity against the Orco subunit. [] This compound effectively inhibited odorant activation of Orco in both Drosophila melanogaster flies and Culex quinquefasciatus mosquitoes. [] The presence and position of the tert-butyl and methyl groups likely influence binding affinity and subsequent inhibition of the receptor. Further investigation into the structure-activity relationship of similar compounds could elucidate the precise molecular interactions involved.
Q2: What unique spectroscopic characteristics are associated with 2-tert-Butyl-6-methylphenol?
A2: Nuclear magnetic resonance (NMR) spectroscopy provides insights into the structure of 2-tert-Butyl-6-methylphenol. Studies using 1H NMR have revealed an anomalous long-range coupling between the hydroxyl and methyl protons in the cis conformer of this compound. [] This anomaly, attributed to a distortion in the COH geometry, distinguishes 2-tert-Butyl-6-methylphenol from other alkylphenols like 2-tert-butylphenol. [] This unique characteristic can be used to identify and analyze the compound in various research settings.
Q3: How does the molecular structure of 2-tert-Butyl-6-methylphenol contribute to its enthalpy of formation?
A3: The standard molar enthalpy of formation of 2-tert-Butyl-6-methylphenol has been experimentally determined using combustion calorimetry. [] This data, combined with measurements of sublimation enthalpy, provides valuable insights into the intramolecular interactions within the molecule. Notably, the presence of the tert-butyl group adjacent to the hydroxyl group leads to a buttress interaction, contributing approximately 5.0 kJ·mol−1 to the overall enthalpy. [] Understanding these energetic contributions can aid in predicting the stability and reactivity of the compound.
Q4: Can machine learning algorithms be utilized to discover novel Orco antagonists similar to 2-tert-Butyl-6-methylphenol?
A4: Yes, machine learning shows promise in identifying new Orco antagonists structurally analogous to 2-tert-Butyl-6-methylphenol. Researchers successfully employed machine learning algorithms trained on the potency data of 2-tert-Butyl-6-methylphenol and other compounds against Anopheles gambiae Orco. [] This approach effectively predicted the activity of a library of odorant molecules, revealing novel Orco antagonists with diverse structures. [] This highlights the potential of computational tools in expediting the discovery of new insect repellents.
Q5: What are the potential implications of 2-tert-Butyl-6-methylphenol's Orco antagonist activity for insect control?
A5: The ability of 2-tert-Butyl-6-methylphenol to disrupt odorant perception in insects, specifically by antagonizing Orco, makes it a promising lead compound for developing novel insect repellents or deterrents. [] The research demonstrated that this compound could inhibit odorant-driven behaviors in Drosophila melanogaster larvae. [] Further investigations are crucial to assess its efficacy in other insect species and evaluate potential environmental impacts.
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